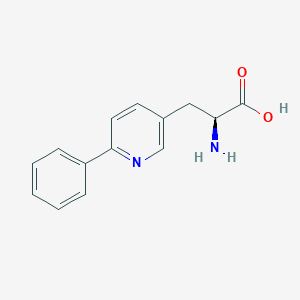
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is a chiral amino acid derivative that features a phenylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-phenylpyridine and a suitable amino acid precursor.
Coupling Reaction: The phenylpyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions followed by efficient chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenylpyridine moiety can be reduced to form dihydropyridine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oximes, nitriles, dihydropyridine derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives.
Industrial Applications: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The phenylpyridine moiety can interact with various receptors or enzymes, modulating their activity. The amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The racemic mixture containing both (S)- and ®-enantiomers.
Phenylalanine derivatives: Compounds with similar amino acid backbones but different aromatic substituents.
Uniqueness
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the phenylpyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)8-10-6-7-13(16-9-10)11-4-2-1-3-5-11/h1-7,9,12H,8,15H2,(H,17,18)/t12-/m0/s1 |
Clé InChI |
MPSZJJJAVKHQAP-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


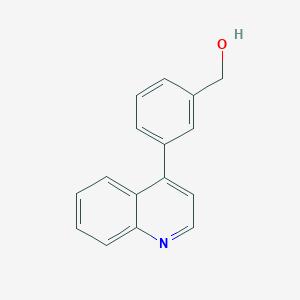



![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
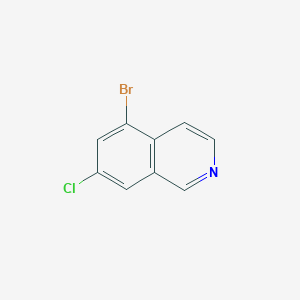
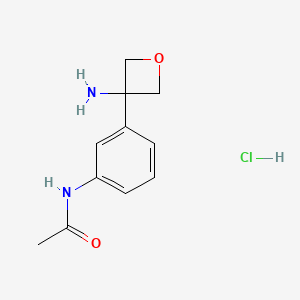

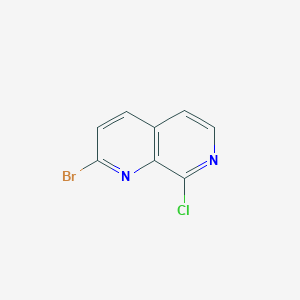

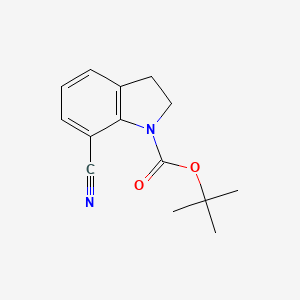

![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)
